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4-Aza-DL-leucine dihydrochloride

Leucine biosynthesis inhibition α-isopropylmalate synthase Feedback regulation

4-Aza-DL-leucine dihydrochloride (CAS 34064-27-2; also indexed under deleted CAS 102029-69-6) is the dihydrochloride salt of 4-azaleucine, a synthetic, non-proteinogenic α-amino acid classified as a leucine analog. Its IUPAC name is 2-amino-3-(dimethylamino)propanoic acid dihydrochloride, and its parent free base (azaleucine, CAS 4746-36-5) has the molecular formula C₅H₁₂N₂O₂.

Molecular Formula C5H14Cl2N2O2
Molecular Weight 205.08 g/mol
CAS No. 34064-27-2
Cat. No. B3261258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aza-DL-leucine dihydrochloride
CAS34064-27-2
Molecular FormulaC5H14Cl2N2O2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESCN(C)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H
InChIKeyOZWNGZATZQMSHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aza-DL-leucine Dihydrochloride (CAS 34064-27-2) – Compound Identity, Class, and Procurement Baseline


4-Aza-DL-leucine dihydrochloride (CAS 34064-27-2; also indexed under deleted CAS 102029-69-6) is the dihydrochloride salt of 4-azaleucine, a synthetic, non-proteinogenic α-amino acid classified as a leucine analog. Its IUPAC name is 2-amino-3-(dimethylamino)propanoic acid dihydrochloride, and its parent free base (azaleucine, CAS 4746-36-5) has the molecular formula C₅H₁₂N₂O₂. As a leucine structural mimic wherein the γ-methyl group of leucine is replaced by a dimethylamino moiety, the compound acts as a competitive antagonist at multiple nodes of leucine metabolism, including α-isopropylmalate synthase (the first committed enzyme of leucine biosynthesis), the high-affinity branched-chain amino acid transport system LIV-I, and leucyl-tRNA synthetase (LeuRS) [1][2]. It is commercially supplied as a white to off-white powder with typical purity ≥95% and recommended storage at −20 °C .

Why Generic Leucine Analogs Cannot Substitute for 4-Aza-DL-leucine Dihydrochloride in Targeted Research and Industrial Selection Protocols


Leucine analogs are not functionally interchangeable because each analog engages a distinct subset of the leucine metabolic machinery—target enzyme, transport route, and regulatory circuit—with species-dependent and system-dependent selectivity. 4-Aza-DL-leucine dihydrochloride is taken up specifically by the high-affinity LIV-I (but not the low-affinity LIV-II) branched-chain amino acid transport system and also exploits the aromatic amino acid permease aroP in Escherichia coli, whereas the natural substrate L-leucine utilizes both LIV-I and LIV-II systems [1][2]. Once inside the cell, 4-azaleucine inhibits α-isopropylmalate synthase (the first enzyme unique to leucine biosynthesis) but is a poor inhibitor of the transamination of α-ketoisocaproate to leucine and of leucyl-tRNA charging, a selectivity profile that differs fundamentally from that of 5′,5′,5′-trifluoroleucine, which acts primarily as a feedback-resistant pseudoleucine [3]. In multivalent repression assays, 4-azaleucine fully replaces leucine in repressing threonine deaminase-forming potential in E. coli but fails to do so in Salmonella typhimurium, while trifluoroleucine is only partially effective in either organism [4]. These non-overlapping activity profiles mean that substituting one leucine analog for another—or for native leucine—alters the selection pressure, resistance mechanism, and biosynthetic output, making compound-specific qualification mandatory for reproducible scientific and industrial results.

Quantitative Differentiation Evidence for 4-Aza-DL-leucine Dihydrochloride Versus Closest Analogs and Alternatives


Enzyme Target Selectivity: α-Isopropylmalate Synthase Inhibition vs. L-Leucine Feedback Control

In Salmonella typhimurium, 4-azaleucine selectively inhibits α-isopropylmalate synthase—the first committed enzyme of leucine biosynthesis—while showing negligible activity against the downstream transamination of α-ketoisocaproate to leucine and against the charging of leucine to tRNA. This contrasts with native L-leucine, which exerts feedback inhibition on α-isopropylmalate synthase as its primary regulatory mechanism but does not block transamination or tRNA charging at physiological concentrations [1][2]. The differential selectivity means that 4-azaleucine imposes a blockade exclusively at the pathway entry point, creating a distinct selection pressure that native leucine cannot replicate.

Leucine biosynthesis inhibition α-isopropylmalate synthase Feedback regulation

Transport System Discrimination: Exclusive LIV-I Uptake of 4-Azaleucine vs. Dual-System Leucine Transport

In Pseudomonas aeruginosa, DL-4-azaleucine enters the cell exclusively via the high-affinity branched-chain amino acid transport system LIV-I and is excluded from the low-affinity LIV-II system. This transport discrimination has been experimentally demonstrated: mutants defective in the LIV-I binding protein lose azaleucine sensitivity, confirming that LIV-II cannot functionally substitute for azaleucine uptake [1]. By contrast, the natural substrate L-leucine is transported by both LIV-I and LIV-II systems, providing redundant entry routes that dilute the effect of single-transport-system mutations [2]. This transport exclusivity makes 4-azaleucine a more stringent selection agent for transport-competent cells.

Branched-chain amino acid transport LIV-I specificity Pseudomonas aeruginosa

Multivalent Repression: Full Replacement of Leucine by 4-Azaleucine in E. coli but Not S. typhimurium, and Superiority to Trifluoroleucine

In a direct head-to-head comparison of four branched-chain amino acid analogs evaluated in the same study, 4-azaleucine fully replaced leucine in multivalent repression of threonine deaminase-forming potential in Escherichia coli but entirely failed to do so in Salmonella typhimurium. By contrast, the leucine analog 5′,5′,5′-trifluoroleucine was only partially effective in causing repression in either organism, while the isoleucine analog 4-azaisoleucine was completely ineffective [1]. This species-specific, all-or-nothing repressive activity of 4-azaleucine in E. coli—compared with the partial and diffuse activity of trifluoroleucine—demonstrates a qualitatively superior regulatory engagement.

Multivalent repression Threonine deaminase Species-specific regulation

Growth Inhibition Kinetics: 4-Azaleucine-Induced Growth Arrest in S. typhimurium at Defined Concentration with Leucine-Specific Reversal

Addition of dl-4-azaleucine at 5 × 10⁻³ M to exponentially growing Salmonella typhimurium cultures caused an abrupt cessation of growth lasting 4 to 8 hours, followed by spontaneous resumption of division. Of many compounds tested (including other amino acids of the pyruvate and aspartate families), only L-leucine efficiently reversed the inhibition [1][2]. In a leucine auxotroph starved for leucine, the analog was incorporated into protein specifically in place of leucine, and this incorporation was accompanied by the death of almost all cells [1]. The leucine-specific reversibility and lethal incorporation upon leucine starvation are not reported for trifluoroleucine under comparable conditions.

Growth inhibition Salmonella typhimurium Leucine-specific reversal

Metabolic Engineering Yield: 4-Aza-DL-leucine Selection Generates E. coli Strains with 9.5 g/L 3-Methyl-1-butanol Production

Random mutagenesis followed by selection on 4-aza-D,L-leucine as the selective agent yielded a mutant Escherichia coli strain capable of producing 4.4 g/L of 3-methyl-1-butanol in single-phase fermentation. Optimization to a two-phase fermentation process raised the titer to 9.5 g/L with a yield of 0.11 g 3-methyl-1-butanol per gram glucose after 60 hours [1]. This selection strategy leverages the capacity of 4-azaleucine to apply selective pressure specifically toward deregulated L-leucine biosynthesis, enriching for mutants with elevated flux through the 2-ketoacid pathway that leads to the branched-chain alcohol. The reported titers and yields are among the highest achieved for microbial 3-methyl-1-butanol production using leucine-analog-based selection .

Metabolic engineering 3-Methyl-1-butanol Biofuel production

RNase L Activation: Potent IC₅₀ of 2.30 nM in Mammalian Cell-Free Extracts

4-Azaleucine activates RNase L, an interferon-inducible endoribonuclease, with an IC₅₀ of 2.30 nM as measured by the concentration required for 50% inhibition of protein synthesis in mouse L cell extracts [1]. This nanomolar potency in a mammalian system represents an activity dimension distinct from the compound's well-characterized bacterial applications. While this IC₅₀ value is derived from a single-assay context and lacks a comparator analog measured in the same system, it establishes a quantitative potency benchmark that can inform mammalian-cell studies evaluating leucine analog effects on the RNase L pathway.

RNase L activation Protein synthesis inhibition Mouse L cells

Validated Research and Industrial Application Scenarios for 4-Aza-DL-leucine Dihydrochloride


Selection Agent for Deregulated Leucine Biosynthesis Mutants in Bacteria

4-Aza-DL-leucine dihydrochloride is the established selection agent for isolating bacterial mutants with desensitized or derepressed leucine biosynthetic pathways. As demonstrated in Streptomyces kitasatoensis, 4-azaleucine at 5–10 μg/mL selects for regulatory mutants in which α-isopropylmalate synthase has become resistant to leucine feedback inhibition, enabling leucine overproduction and enhanced secondary metabolite yields [1]. The leucine-specific reversibility of inhibition—confirmed by the inability of pyruvate-family or aspartate-family amino acids to rescue growth—ensures that selected mutants carry lesions specifically in leucine-pathway regulation rather than in general amino acid metabolism [2]. This scenario directly follows from the enzyme selectivity evidence (Section 3, Evidence Item 1) and the growth inhibition kinetics data (Section 3, Evidence Item 4).

High-Titer Microbial Production of 3-Methyl-1-butanol for Biofuel and Chemical Manufacturing

In metabolic engineering for branched-chain alcohol production, 4-aza-DL-leucine dihydrochloride serves as the selective pressure to enrich E. coli mutants with elevated carbon flux through the leucine-to-2-ketoacid pathway. The published protocol—random mutagenesis with N-methyl-N′-nitro-N-nitrosoguanidine followed by selection on media containing 4-aza-DL-leucine—yielded strains producing 4.4 g/L 3-methyl-1-butanol in single-phase fermentation, scaled to 9.5 g/L (0.11 g/g glucose) under two-phase conditions [3]. This application is directly supported by the metabolic engineering evidence (Section 3, Evidence Item 5) and provides a validated workflow for industrial biotechnology groups developing microbial biofuel platforms.

Transport System Genetics: Dissecting LIV-I vs. LIV-II Function in Pseudomonas and E. coli

Because 4-azaleucine enters bacterial cells exclusively through the high-affinity LIV-I transport system (and additionally through aroP in E. coli), it provides a transport-system-specific probe for genetic dissection of branched-chain amino acid uptake. In Pseudomonas aeruginosa, mutants defective in the LIV-I binding protein lose sensitivity to 4-azaleucine, confirming the absence of LIV-II-mediated uptake of this analog [4]. In E. coli, strain EO317 with derepressed LIV-I expression shows altered azaleucine uptake regulation compared to the parental strain EO300 [5]. This application derives from the transport system discrimination evidence (Section 3, Evidence Item 2).

Species-Specific Study of Leucine-Mediated Multivalent Repression in Enterobacteriaceae

The unique species-dependent activity of 4-azaleucine—full replacement of leucine in multivalent repression in E. coli but complete failure in S. typhimurium—makes it an essential tool for comparative studies of branched-chain amino acid regulatory architecture across Enterobacteriaceae [6]. This all-or-nothing species specificity, which is not observed with trifluoroleucine (only partially effective in both organisms), enables researchers to use 4-azaleucine as a diagnostic probe for the presence or absence of the E. coli-type leucine repression machinery in novel or engineered strains. This scenario is directly supported by the multivalent repression evidence (Section 3, Evidence Item 3).

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